molecular formula C20H24N2O2 B5585865 N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide

Cat. No.: B5585865
M. Wt: 324.4 g/mol
InChI Key: PQMOBYYTBVVSKK-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide is a synthetic benzamide derivative characterized by a 4-tert-butylphenyl group attached to a benzamide core and a 4-[acetyl(methyl)amino]phenyl substituent on the amide nitrogen. The acetyl(methyl)amino group (-N(CH₃)COCH₃) introduces both steric bulk and polar functionality, while the tert-butyl moiety enhances lipophilicity.

The compound is synthesized via amide coupling reactions, typically employing reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) under standard conditions .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(23)22(5)18-12-10-17(11-13-18)21-19(24)15-6-8-16(9-7-15)20(2,3)4/h6-13H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMOBYYTBVVSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide typically involves a multi-step process. One common method starts with the acetylation of 4-aminophenylamine to form N-(4-acetylamino)aniline. This intermediate is then reacted with 4-tert-butylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Data

Compound Name Benzamide Substituent Aniline Substituent Molecular Weight (g/mol) Key Features Reference
This compound 4-tert-butyl 4-[acetyl(methyl)amino] ~324.4 High lipophilicity; potential kinase inhibition
4-tert-butyl-N-(4-methoxyphenyl)benzamide 4-tert-butyl 4-methoxy 283.3 Increased hydrophobicity; simpler synthesis
N-(4-aminophenyl)-4-tert-butylbenzamide 4-tert-butyl 4-amino 268.4 Hydrogen-bonding capability; metabolic instability
4-tert-butyl-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide 4-tert-butyl 4-(thiazol-2-ylsulfamoyl) 397.5 Enhanced target selectivity; heterocyclic moiety
4-tert-butyl-N-(4-fluorophenyl-piperazinyl)benzamide 4-tert-butyl 4-fluorophenyl-piperazinyl 397.5 Improved solubility; CNS activity potential
N-{4-[acetyl(methyl)amino]phenyl}-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy 4-[acetyl(methyl)amino] 358.4 Polar substituents; altered pharmacokinetics

Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The tert-butyl group significantly increases logP values across all analogues, enhancing membrane permeability but reducing aqueous solubility. For example, 4-tert-butyl-N-(4-methoxyphenyl)benzamide has higher lipophilicity than its amino-substituted counterpart .
  • Hydrogen Bonding: The amino group in N-(4-aminophenyl)-4-tert-butylbenzamide facilitates hydrogen bonding, which may improve target binding but increase metabolic oxidation risks compared to the acetyl(methyl)amino group in the target compound .

Biological Activity

N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the acetyl and tert-butyl groups enhances its solubility and stability, while the amide linkage plays a crucial role in its interaction with biological targets.

This compound exerts its effects primarily through enzyme inhibition. It is believed to interact with specific molecular targets by binding to their active sites, thereby blocking their activity. The pathways involved include:

  • Signal Transduction : Modulation of pathways that regulate cellular processes such as proliferation and apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory responses and cancer progression.

Biological Activity Overview

Research has indicated that this compound may possess several biological activities:

  • Anti-inflammatory Properties : Investigated for its potential to inhibit inflammatory mediators.
  • Anticancer Activity : Explored for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators
AnticancerInduces apoptosis and inhibits cell proliferation in various cancer cell lines
Enzyme InhibitionTargets specific enzymes involved in disease processes

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced TNF-alpha production in activated monocytes, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : In vitro assays revealed that the compound exhibited cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
  • Mechanistic Insights : Research highlighted that the compound's mechanism involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme for nucleotide synthesis, leading to reduced cellular proliferation .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzamide derivatives to understand its unique properties better.

Compound NameKey FeaturesBiological Activity
N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamideSimilar structure but different substitutionModerate anti-cancer activity
N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzoic acidVariation in carboxylic acid groupEnhanced anti-inflammatory properties

Q & A

Q. What are the optimized synthetic routes for N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves coupling 4-tert-butylbenzoyl chloride with a substituted aniline derivative under Schotten-Baumann conditions. Key parameters include:
  • Solvent : Dichloromethane or THF for solubility and reactivity .
  • Base : Triethylamine or pyridine to neutralize HCl byproducts .
  • Temperature : 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yield optimization requires iterative adjustment of stoichiometry and reaction time.

Q. How is structural characterization of this compound validated, and what analytical techniques are essential?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and amide bond formation (e.g., tert-butyl resonance at ~1.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • FT-IR : Amide C=O stretch (~1650 cm1^{-1}) and tert-butyl C-H vibrations (~2960 cm1^{-1}) .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer :
  • In vitro assays : Dose-response curves (IC50_{50}) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Enzyme inhibition : Kinase or protease inhibition studies with fluorogenic substrates .
  • Solubility : Pre-screening in DMSO/PBS mixtures to assess compatibility with biological buffers .

Advanced Research Questions

Q. How does the acetyl(methyl)amino substituent influence binding affinity in target proteins compared to other derivatives?

  • Methodological Answer :
  • Molecular docking : Compare docking scores (AutoDock Vina) against analogs (e.g., 4-tert-butyl-N-(4-methylphenyl)benzamide) to identify steric/electronic effects of the acetyl(methyl)amino group .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified enzymes (e.g., EGFR kinase) .
  • SAR Analysis : Correlate substituent polarity (logP calculations) with activity trends .

Q. How can contradictory results in enzyme inhibition assays be resolved?

  • Methodological Answer :
  • Assay Replication : Test under varying pH (6.5–7.5) and ionic strength to rule out buffer interference .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
  • Crystallography : Co-crystallize the compound with target enzymes to validate binding modes (e.g., X-ray diffraction at 2.0 Å resolution) .

Q. What strategies are effective for improving metabolic stability without compromising activity?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Deuterium incorporation : Replace labile hydrogens (e.g., amide NH) to slow CYP450-mediated oxidation .

Q. How does this compound compare to structurally similar benzamides in disrupting protein-protein interactions?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) for targets like Bcl-2/Bax .
  • Fluorescence Polarization : Assess displacement of fluorescently labeled peptides in competitive assays .
  • Cryo-EM : Visualize compound-induced conformational changes in multi-protein complexes .

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